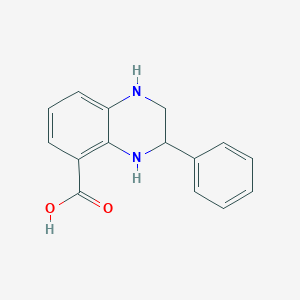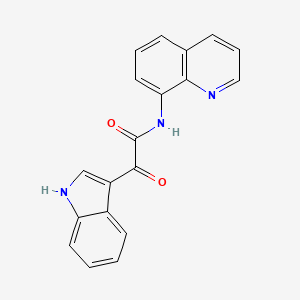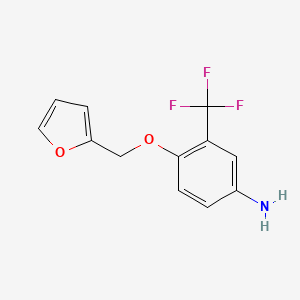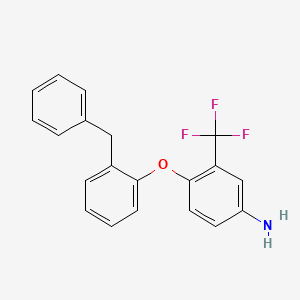![molecular formula C19H14F3NO B3171005 4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine CAS No. 946662-77-7](/img/structure/B3171005.png)
4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine
Descripción general
Descripción
4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine is a useful research compound. Its molecular formula is C19H14F3NO and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One significant application of related compounds is in the development of neurokinin-1 (NK1) receptor antagonists, which have potential therapeutic uses in treating emesis and depression. A study by Harrison et al. (2001) introduced a water-soluble NK1 receptor antagonist, showcasing its efficacy in pre-clinical tests relevant to these conditions. This compound exhibits a high affinity for the NK1 receptor, providing a long duration of action and notable solubility in water, which is critical for both intravenous and oral clinical administration (Harrison et al., 2001).
Organic Light-Emitting Diodes (OLEDs)
Research into bipolar molecules that combine hole-transporting triphenylamine and electron-transporting benzimidazole moieties has yielded significant advancements in OLED technology. Ge et al. (2008) synthesized two such molecules, which demonstrated excellent thermal stability and solubility, facilitating their use in fabricating high-performance phosphorescent OLEDs with a single-layer structure through solution processing (Ge et al., 2008).
Fluorescence Imaging
Another application involves the use of star-shaped glycosylated conjugated oligomers for two-photon fluorescence imaging of live cells. Wang et al. (2011) synthesized a compound that self-assembles into nanoparticles in water, demonstrating high quantum yield and significant two-photon absorption cross-section. This enables effective internalization by cancer cells and allows for live cell imaging, showcasing the compound's potential in biomedical imaging applications (Wang et al., 2011).
Hole Transporting and Emitting Materials
Novel arylamine derivatives have been explored for their roles as hole-injecting and hole-transporting layers in OLED devices. Li et al. (2012) introduced difluorophenyl-functionalized triphenylamine and its dimer for use in OLEDs, achieving significant enhancements in device efficiency and luminance. The incorporation of electron-withdrawing fluorinated substituents was crucial for balancing injected carriers in the devices, underscoring the importance of molecular design in optoelectronic applications (Li et al., 2012).
Polymer Conductivity
In the field of polymer science, the use of polymeric conducting anodes for small organic transporting molecules has been investigated. Tse et al. (2006) studied the application of poly(3,4-ethylenedioxythiophene) doped with polystyrenesulphonic acid as a hole-injecting anode in organic electronics, demonstrating its effectiveness in enhancing hole mobility and device performance (Tse et al., 2006).
Propiedades
IUPAC Name |
4-(2-phenylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(23)10-11-18(16)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTZWTCXVGASPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)
![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)
![3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)

![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)



